molecular formula C15H15FN2O3 B5203953 2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole

2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole

Cat. No. B5203953
M. Wt: 290.29 g/mol
InChI Key: AFLGBUOCZMWXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrrolidine-based oxazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole involves the binding of the compound to the α7 nicotinic acetylcholine receptor. This binding results in the inhibition of the receptor's function, which leads to a decrease in the release of neurotransmitters such as acetylcholine. This mechanism of action has been found to be effective in reducing the symptoms of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which makes it a potent antagonist. The binding of the compound to the receptor leads to a decrease in the release of neurotransmitters, which results in a reduction in the symptoms of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole in lab experiments is its high potency and selectivity. This compound has been found to be highly effective in inhibiting the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole in scientific research. One of the potential applications is in the development of new drugs for the treatment of neurological disorders. This compound has been found to be effective in reducing the symptoms of various neurological disorders, and further research could lead to the development of new drugs that target the α7 nicotinic acetylcholine receptor. Another potential direction is the use of this compound in the study of other receptors in the brain, which could lead to a better understanding of the role of these receptors in various neurological disorders.

Synthesis Methods

There are different methods that have been used to synthesize 2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole. One of the most common methods involves the condensation of 2-(4-fluorophenoxy)acetaldehyde with pyrrolidine-1-carbonyl isothiocyanate followed by cyclization with hydroxylamine hydrochloride. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole has been used in various scientific research applications. One of the major applications is in the field of neuroscience where it has been used to study the role of certain receptors in the brain. This compound has been found to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

[2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-11-3-5-12(6-4-11)20-10-14-17-13(9-21-14)15(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLGBUOCZMWXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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